N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,6-difluorobenzamide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic organic compound with a wide range of properties and applications . It has been synthesized by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of the compound was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data . Further studies on the structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various techniques. The compound was characterized via 1H, 13C, UV, IR, and mass spectral data .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared with standard reference drugs, and the newly synthesized benzothiazole derivatives demonstrated better inhibition potency . Further studies have explored the structure-activity relationships of these compounds and their molecular docking interactions with the target protein DprE1.
Antimicrobial Properties
Thiazole-based compounds, including benzothiazoles, have shown promise as antimicrobial agents. For instance, 2,4-disubstituted thiazoles exhibit potent inhibitory activity against various microorganisms. One specific compound with a 3,4-dimethoxyphenyl moiety demonstrated remarkable antimicrobial potency, comparable to the standard drug vancomycin .
Antibacterial Effects
In vitro antibacterial studies have investigated the efficacy of benzothiazole derivatives against bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. These investigations provide insights into the compound’s antibacterial activity .
Rheumatoid Arthritis Treatment
Although not directly related to the compound , benzothiazole derivatives have been explored for their potential in treating rheumatic conditions, including rheumatoid arthritis and osteoarthritis .
Optical Materials
Hydrazonylsulfones, including benzothiazole-based derivatives, have been studied as optical materials. Their unique structural features make them interesting candidates for applications in optics and photonics .
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to have diverse biological activities and can target a wide range of receptors and enzymes. They have been investigated for their antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and antitumor activities .
Mode of Action
The exact mode of action can vary depending on the specific benzothiazole derivative and its target. For example, some benzothiazole derivatives have been found to inhibit certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, they may interfere with the synthesis of certain proteins or disrupt cellular signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole derivatives can vary widely depending on their specific chemical structure. Some benzothiazole derivatives have been found to have favorable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can include the inhibition of cell growth, induction of apoptosis, or disruption of cellular processes, among others .
Action Environment
The action, efficacy, and stability of benzothiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4OS/c21-12-6-4-7-13(22)17(12)19(27)24-18-11-5-3-9-14(11)25-26(18)20-23-15-8-1-2-10-16(15)28-20/h1-2,4,6-8,10H,3,5,9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOWQVUVUKUEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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